molecular formula C17H21N3O4S B6970273 4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one

4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one

Cat. No.: B6970273
M. Wt: 363.4 g/mol
InChI Key: PWMFVIJRFURJOT-UHFFFAOYSA-N
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Description

4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one is a complex organic compound that belongs to the class of diazepanes This compound is characterized by its unique structure, which includes an isoquinoline moiety, a sulfonyl group, and a diazepane ring

Properties

IUPAC Name

4-isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-24-11-10-19-8-3-9-20(13-17(19)21)25(22,23)16-5-2-4-14-12-18-7-6-15(14)16/h2,4-7,12H,3,8-11,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMFVIJRFURJOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCN(CC1=O)S(=O)(=O)C2=CC=CC3=C2C=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Isoquinoline Moiety: The isoquinoline ring can be synthesized through the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives.

    Introduction of Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, typically using reagents such as sulfur trioxide or chlorosulfonic acid.

    Formation of Diazepane Ring: The diazepane ring is formed through a cyclization reaction involving appropriate diamine precursors and carbonyl compounds.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the diazepane ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.

Scientific Research Applications

4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: The compound is used as a tool to investigate biological pathways and molecular targets.

    Pharmacology: Research focuses on its pharmacokinetics, pharmacodynamics, and potential drug interactions.

    Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known diazepane derivative used as an anxiolytic and anticonvulsant.

    Quinoline Sulfonamides: Compounds with similar structural features and potential therapeutic applications.

Uniqueness

4-Isoquinolin-5-ylsulfonyl-1-(2-methoxyethyl)-1,4-diazepan-2-one is unique due to its combination of an isoquinoline moiety, a sulfonyl group, and a diazepane ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic development.

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